(Methanesulfonyl)(dioxo)-lambda~5~-azane
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Methanesulfonic anhydride can be prepared by the dehydration of methanesulfonic acid using phosphorus pentoxide. The reaction is as follows:
P2O5+6CH3SO3H→3(CH3SO2)2O+2H3PO4
The compound can be purified by distillation under vacuum or by recrystallization from methyl tert-butyl ether or toluene .
Industrial Production Methods: In industrial settings, methanesulfonic anhydride is often produced in situ by reacting methanesulfonyl chloride with a base such as pyridine or triethylamine . This method is advantageous as it avoids the formation of side products and allows for efficient production.
Chemical Reactions Analysis
Types of Reactions: Methanesulfonic anhydride undergoes various types of reactions, including:
Oxidation: It can be oxidized to form methanesulfonic acid.
Reduction: It can be reduced to form methanesulfinic acid.
Substitution: It readily undergoes nucleophilic substitution reactions to form esters and amides.
Common Reagents and Conditions:
Oxidation: Hydroxyl radicals can induce the oxidation of methanesulfonic anhydride to methanesulfonic acid.
Reduction: Common reducing agents include lithium aluminum hydride.
Substitution: Methanesulfonic anhydride reacts with alcohols in the presence of a non-nucleophilic base to form methanesulfonates.
Major Products:
Methanesulfonic acid: Formed through oxidation.
Methanesulfinic acid: Formed through reduction.
Methanesulfonates: Formed through substitution reactions with alcohols.
Scientific Research Applications
Methanesulfonic anhydride has a wide range of applications in scientific research:
Mechanism of Action
Methanesulfonic anhydride can be compared with other similar compounds such as methanesulfonyl chloride and methanesulfonyl azide:
Methanesulfonyl chloride: Similar to methanesulfonic anhydride, it is used to make methanesulfonates and to generate sulfene.
Methanesulfonyl azide: Used as a reagent for the production of diazo compounds.
Uniqueness: Methanesulfonic anhydride is unique in its ability to perform mesylation of alcohols to form sulfonates without the formation of alkyl chloride as a side product, making it more suitable for certain applications .
Comparison with Similar Compounds
- Methanesulfonyl chloride
- Methanesulfonyl azide
- Methanesulfinic acid
- Methanesulfonic acid
Properties
CAS No. |
921193-02-4 |
---|---|
Molecular Formula |
CH3NO4S |
Molecular Weight |
125.11 g/mol |
IUPAC Name |
nitrosulfonylmethane |
InChI |
InChI=1S/CH3NO4S/c1-7(5,6)2(3)4/h1H3 |
InChI Key |
JJAWRAIDXPKELG-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)[N+](=O)[O-] |
Origin of Product |
United States |
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